![molecular formula C12H15ClN2O B1486519 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one CAS No. 1153986-80-1](/img/structure/B1486519.png)

3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one

Übersicht

Beschreibung

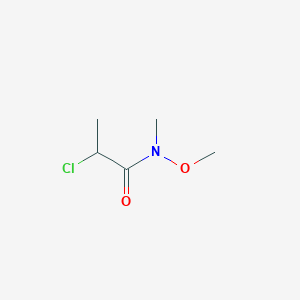

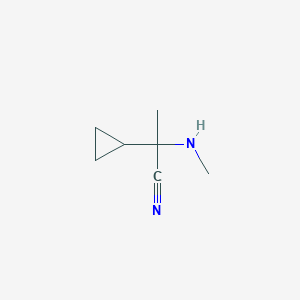

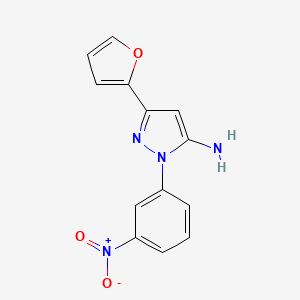

“3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a carbonyl group (C=O) and a chloro group (Cl), which are attached to the carbon atoms in the structure .

Molecular Structure Analysis

The molecular structure of “3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one” is characterized by the presence of a pyridine ring and a pyrrolidine ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a carbonyl group (C=O) and a chloro group (Cl), which are attached to the carbon atoms in the structure .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Pyrrolidine as a Versatile Scaffold

The pyrrolidine ring, a core component of this compound, is extensively utilized in medicinal chemistry due to its versatility and ability to enhance bioactivity. It serves as a scaffold that can be modified to target a wide range of biological receptors. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .

Drug Design: Enhancing Stereoselectivity

In drug design, the stereogenicity of carbons in the pyrrolidine ring is crucial. Different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates. This is due to the different binding modes to enantioselective proteins, which can be exploited to design new compounds with specific biological activities .

Pharmacology: Target Selectivity

Compounds featuring the pyrrolidine ring, such as 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one, are known for their target selectivity. They can be engineered to interact with specific biological pathways or receptors, minimizing off-target effects and enhancing therapeutic efficacy .

Bioactive Molecule Synthesis: SAR Studies

Structure-activity relationship (SAR) studies are essential in synthesizing bioactive molecules. The pyrrolidine ring’s presence in a compound can influence the steric factors that affect biological activity. By studying SAR, chemists can understand how variations in the pyrrolidine structure impact the efficacy and safety of potential drugs .

Organic Synthesis: Ring Construction

The synthesis strategies for compounds containing the pyrrolidine ring often involve ring construction from different cyclic or acyclic precursors. This process is vital for creating diverse libraries of compounds for screening in drug discovery programs .

Chemical Biology: Enantioselective Binding

The enantioselective binding of pyrrolidine-containing compounds to proteins is a significant area of study in chemical biology. This property is leveraged to develop drugs that can selectively bind to and modulate the activity of chiral biological targets .

Toxicology: Detoxification Pathways

Compounds with the pyrrolidine structure have been studied for their role in detoxification pathways. For instance, they can influence the activity of proteins involved in the clearance of foreign toxic substances from the body, which is a critical consideration in the development of safe pharmaceutical agents .

Advanced Drug Delivery Systems

The structural features of pyrrolidine-containing compounds, including 3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one, make them suitable candidates for incorporation into advanced drug delivery systems. Their ability to interact with biological membranes and receptors can be harnessed to improve the delivery and efficacy of therapeutic agents .

Eigenschaften

IUPAC Name |

3-chloro-1-(2-pyridin-3-ylpyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-6-5-12(16)15-8-2-4-11(15)10-3-1-7-14-9-10/h1,3,7,9,11H,2,4-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRAJDSPQSSUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCCl)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1486449.png)

![4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486450.png)

![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)